2-chloro-5-nitro-N-(3,4,5-trimethoxyphenyl)benzamide
Overview
Description
2-chloro-5-nitro-N-(3,4,5-trimethoxyphenyl)benzamide is an organic compound belonging to the class of nitrobenzenes. These compounds contain a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-nitro-N-(3,4,5-trimethoxyphenyl)benzamide typically involves the nitration of a chlorobenzene derivative followed by amide formation. One common method involves the nitration of 2-chlorobenzamide to introduce the nitro group at the 5-position. This is followed by a coupling reaction with 3,4,5-trimethoxyaniline under appropriate conditions to form the desired benzamide .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions would be essential to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-nitro-N-(3,4,5-trimethoxyphenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions, such as in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: The major product would be 2-amino-5-nitro-N-(3,4,5-trimethoxyphenyl)benzamide.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
2-chloro-5-nitro-N-(3,4,5-trimethoxyphenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the effects of nitrobenzene derivatives on biological systems, including their potential as antimicrobial or anticancer agents.
Mechanism of Action
The mechanism of action of 2-chloro-5-nitro-N-(3,4,5-trimethoxyphenyl)benzamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, similar compounds have been shown to inhibit retinoic acid receptor RXR-alpha and peroxisome proliferator-activated receptor gamma . The exact molecular targets and pathways would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-nitro-N-phenylbenzamide: This compound is structurally similar but lacks the trimethoxyphenyl group, which may affect its biological activity and chemical properties.
N-(Pyridin-3-yl)benzamide Derivatives: These compounds have been studied for their anticancer activity and share some structural similarities with 2-chloro-5-nitro-N-(3,4,5-trimethoxyphenyl)benzamide.
Uniqueness
The presence of the 3,4,5-trimethoxyphenyl group in this compound imparts unique electronic and steric properties, potentially enhancing its activity in certain applications compared to similar compounds. This structural feature may also influence its solubility and interaction with biological targets.
Properties
IUPAC Name |
2-chloro-5-nitro-N-(3,4,5-trimethoxyphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O6/c1-23-13-6-9(7-14(24-2)15(13)25-3)18-16(20)11-8-10(19(21)22)4-5-12(11)17/h4-8H,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYBMDTYAJSRIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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